molecular formula C11H13BN2O3 B11756483 [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B11756483
M. Wt: 232.05 g/mol
InChI Key: HRRAVECJDVDMGY-UHFFFAOYSA-N
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Description

[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these typically require specific conditions and reagents.

    Substitution Reactions: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.

Biology and Medicine

The oxadiazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It has been explored for its antibacterial, antifungal, and antiviral activities .

Industry

In industry, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the design of materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Phenylboronic Acids: Compounds with a phenylboronic acid group are widely used in organic synthesis and medicinal chemistry.

Uniqueness

What sets [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is the combination of the oxadiazole ring and the boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-2-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,2-3H2,1H3

InChI Key

HRRAVECJDVDMGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)CCC)(O)O

Origin of Product

United States

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